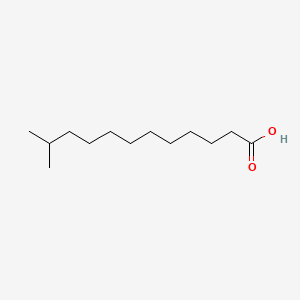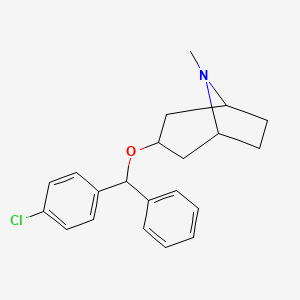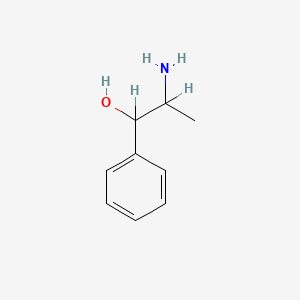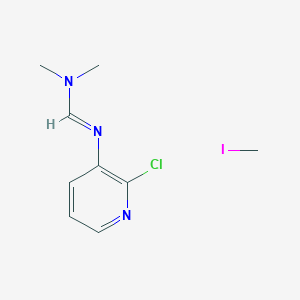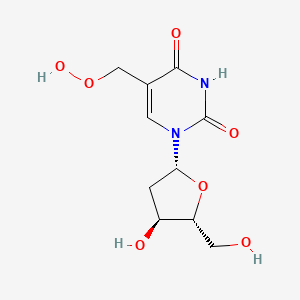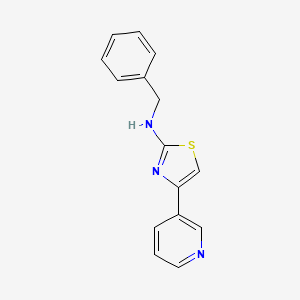
N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine is an aralkylamine.
Wissenschaftliche Forschungsanwendungen
Dopamine Agonist Properties
N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine and related compounds have been studied for their dopaminergic properties. A specific study focused on the design, synthesis, and pharmacological properties of these compounds, highlighting their potential as orally active dopamine agonists with pronounced central nervous system effects. These effects were observed in various tests, including inhibition of dopamine synthesis and reversal of reserpine-induced depression in rats (Jaén et al., 1990).
Anticancer Activities
A range of studies have been conducted on N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine derivatives for their potential anticancer properties. One study synthesized and tested a series of these compounds for their antiproliferative activity against various cancer cell lines, revealing high activity and suggesting their potential as anticancer agents (Ivasechko et al., 2022). Another research synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, studying their anti-cancer activities and cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
Antibacterial and Antifungal Activities
The antibacterial and antifungal potentials of derivatives of N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine have been explored in various studies. For instance, one-pot green synthesis of novel thiazolepyridine conjugated benzamides showed moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains (Karuna et al., 2021).
Antimicrobial and Antitumor Activities
Some studies have also looked into the antimicrobial and antitumor activities of pyrazolopyridine derivatives. A study on microwave-assisted synthesis of pyrazolopyridines reported significant antioxidant, antitumor, and antimicrobial activities, indicating their potential in therapeutic applications (El‐Borai et al., 2013).
Additional Applications
Other research has delved into a variety of applications, including studies on the chemical behavior of related compounds and their potential in biological contexts. For example, a study on the synthesis and X-ray diffraction characterization of 2-(α-naphtyl)-3-(α-pyridinyl)-1,3-thiazolidine-4-one focused on its potential activity against fungi and bacteria (Pinto et al., 2018).
Eigenschaften
Produktname |
N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine |
|---|---|
Molekularformel |
C15H13N3S |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N-benzyl-4-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-2-5-12(6-3-1)9-17-15-18-14(11-19-15)13-7-4-8-16-10-13/h1-8,10-11H,9H2,(H,17,18) |
InChI-Schlüssel |
BKJUOMQIAKMYAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CN=CC=C3 |
Löslichkeit |
22.4 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



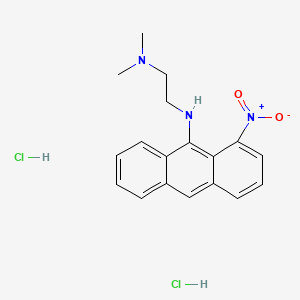
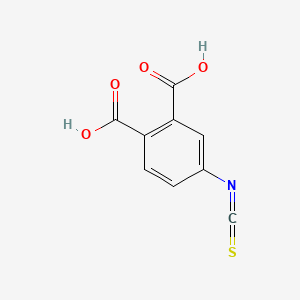
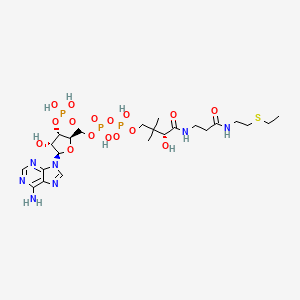
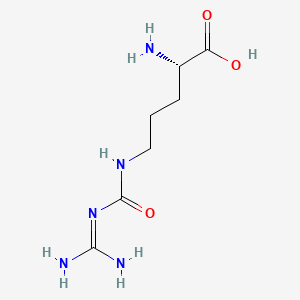
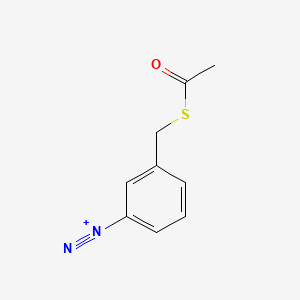

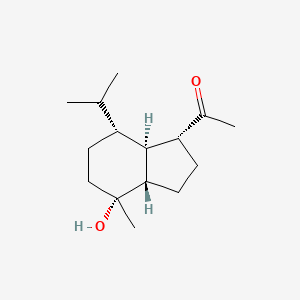
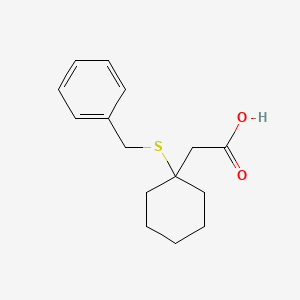
![N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylhydroxylamine](/img/structure/B1205959.png)
